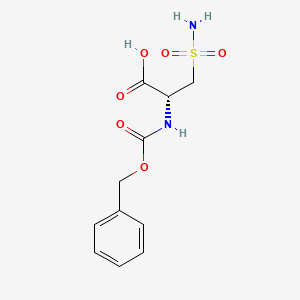

N-alpha-Z-3-Sulfamoyl-L-alanine

Description

BenchChem offers high-quality N-alpha-Z-3-Sulfamoyl-L-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-alpha-Z-3-Sulfamoyl-L-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(phenylmethoxycarbonylamino)-3-sulfamoylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O6S/c12-20(17,18)7-9(10(14)15)13-11(16)19-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)(H2,12,17,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTMRJDHXDDTKO-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CS(=O)(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CS(=O)(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20543969 | |

| Record name | N-[(Benzyloxy)carbonyl]-3-sulfamoyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33662-45-2 | |

| Record name | N-[(Benzyloxy)carbonyl]-3-sulfamoyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-alpha-Z-3-Sulfamoyl-L-alanine CAS 33662-45-2 properties

This technical guide details the properties, synthesis, and applications of N-alpha-Z-3-Sulfamoyl-L-alanine (CAS 33662-45-2), a specialized amino acid derivative used primarily as a building block in peptidomimetic drug design and as a mechanistic probe for asparagine synthetase.

CAS 33662-45-2 | Structural Analog of L-Asparagine[1]

Part 1: Executive Summary

N-alpha-Z-3-Sulfamoyl-L-alanine (also known as N-Cbz-β-sulfamoyl-L-alanine) is a protected non-proteinogenic amino acid. Structurally, it is an L-alanine scaffold where the β-methyl hydrogens are substituted with a sulfamoyl group (

The N-terminal Benzyloxycarbonyl (Z or Cbz) protection renders it suitable for solution-phase peptide synthesis and specific solid-phase protocols. Its primary utility lies in medicinal chemistry as a transition-state inhibitor for amidotransferase enzymes (specifically L-asparagine synthetase) and in the development of sulfonamide-based protease inhibitors.

Part 2: Chemical Identity & Physicochemical Properties[1][2]

Core Identification Data

| Property | Specification |

| CAS Registry Number | 33662-45-2 |

| IUPAC Name | (2R)-2-(phenylmethoxycarbonylamino)-3-sulfamoylpropanoic acid |

| Synonyms | Z-L-Cys(O2NH2)-OH; N-Cbz-3-sulfamoyl-L-alanine; Z-β-sulfamoyl-Ala-OH |

| Molecular Formula | |

| Molecular Weight | 302.30 g/mol |

| Chirality | L-Isomer (2R configuration due to sulfur priority) |

| Protecting Group | Benzyloxycarbonyl (Z/Cbz) - Acid stable, Hydrogenolysis labile |

Physicochemical Characteristics

| Parameter | Value / Description |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); Sparingly soluble in water |

| pKa (Sulfonamide) | ~10.0 (The |

| Stability | Stable under standard laboratory conditions; Hygroscopic. Avoid strong bases which may deprotonate the sulfonamide. |

Part 3: Synthesis & Manufacturing Methodology

The synthesis of N-alpha-Z-3-Sulfamoyl-L-alanine typically proceeds via the oxidative chlorination of a cystine precursor, followed by ammonolysis. This route ensures the preservation of chiral integrity.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway from L-Cystine to N-alpha-Z-3-Sulfamoyl-L-alanine via oxidative chlorination.[1][2][3]

Detailed Synthetic Protocol

Step 1: Protection (Z-Cystine Formation)

-

Reagents: L-Cystine, Benzyl chloroformate (Z-Cl), NaOH.

-

Mechanism: Standard Schotten-Baumann reaction. The amine is protected to prevent side reactions during chlorination.

Step 2: Oxidative Chlorination (Critical Step)

-

Reagents: Chlorine gas (

), Aqueous Acetic Acid or HCl. -

Process: The disulfide bond of Z-Cystine is cleaved and oxidized by chlorine in the presence of water.

-

Intermediate: This yields 3-chlorosulfonyl-N-Z-L-alanine , a highly reactive sulfonyl chloride.

-

Note: Temperature control (

) is vital to prevent over-oxidation or degradation.

Step 3: Ammonolysis

-

Reagents: Liquid Ammonia or concentrated Ammonium Hydroxide.

-

Process: The sulfonyl chloride intermediate reacts with ammonia to form the sulfonamide bond.

-

Purification: The product is precipitated by acidification (pH ~2) and recrystallized from water/ethanol.

Part 4: Biological Applications & Mechanism

L-Asparagine Synthetase (ASase) Inhibition

The primary biological interest in 3-sulfamoyl-L-alanine derivatives stems from their ability to mimic the transition state of the reaction catalyzed by L-Asparagine Synthetase .

-

Mechanism: ASase catalyzes the transfer of an amino group from Glutamine to Aspartate (activated as

-aspartyl-AMP) to form Asparagine. -

Inhibition: The sulfamoyl group (

) is a tetrahedral isostere of the carboxylic acid/amide transition state. It engages the enzyme's active site but cannot be processed, effectively locking the enzyme. -

Therapeutic Relevance: ASase inhibition is a target for Acute Lymphoblastic Leukemia (ALL) therapies, as leukemic cells often lack ASase and depend on exogenous asparagine (depleted by Asparaginase therapy). Inhibitors prevent resistance mechanisms where cells upregulate ASase.[3]

Mechanistic Pathway Diagram

Figure 2: Mechanism of action showing the competitive inhibition of the Aspartyl-AMP intermediate by the sulfamoyl analog.

Part 5: Handling, Stability & Safety

Storage Protocols

-

Temperature: Store at 2-8°C (Refrigerated). Long-term storage at -20°C is recommended to prevent slow hydrolysis.

-

Atmosphere: Hygroscopic; store under inert gas (Argon or Nitrogen) in a desiccator.

-

Container: Amber glass vials to protect from light (though Z-group is relatively photostable).

Safety Considerations (E-E-A-T)

-

Hazards: While not classified as acutely toxic, sulfonamides can cause allergic reactions in sensitized individuals (sulfa allergy).

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

-

First Aid: In case of contact, wash with copious amounts of water. The compound is acidic; neutralization with mild base (bicarbonate) may be necessary for spill cleanup.

Part 6: Experimental Protocol (Usage in Peptide Coupling)

Objective: Incorporation of N-alpha-Z-3-Sulfamoyl-L-alanine into a peptide sequence via solution-phase synthesis.

-

Activation:

-

Dissolve 1.0 eq of N-alpha-Z-3-Sulfamoyl-L-alanine in dry DMF.

-

Add 1.1 eq of HOBt (1-Hydroxybenzotriazole) and 1.1 eq of EDC.HCl (Carbodiimide).

-

Note: Avoid base-mediated activation (like HATU/DIEA) initially, as the sulfonamide proton is acidic and can interfere or lead to side reactions if not protected (though often left unprotected in this specific analog).

-

-

Coupling:

-

Add 1.0 eq of the Amine Component (e.g., Amino Acid Methyl Ester).

-

Adjust pH to 7-8 with NMM (N-methylmorpholine) if necessary, monitoring strictly.

-

Stir at Room Temperature for 4-12 hours.

-

-

Work-up:

-

Dilute reaction mixture with Ethyl Acetate.

-

Wash sequentially with 5% Citric Acid (removes unreacted amine), Water, and Brine.

-

Caution: Do not wash with strong base (like 1M NaOH) as the sulfonamide might form a water-soluble salt and be lost in the aqueous layer.

-

Dry over

and concentrate in vacuo.

-

References

-

American Chemical Society (ACS). Potential Inhibitors of L-Asparagine Biosynthesis. 4. Substituted Sulfonamide and Sulfonylhydrazide Analogues of L-Asparagine. Journal of Medicinal Chemistry. Link

-

National Institutes of Health (NIH) - PubChem. Compound Summary: Nosyl-l-alanine (Structural Analog Reference).Link

-

Santa Cruz Biotechnology. Z-beta-sulfamoyl-L-Ala-OH Product Data Sheet.[4]Link

-

ChemScene. Product Analysis: ((Benzyloxy)carbonyl)(sulfamoyl)-d-alanine (Stereoisomer Reference).Link

Sources

Technical Monograph: Physicochemical Characterization and Synthetic Utility of Z-beta-sulfamoyl-L-Ala-OH

The following technical monograph provides an in-depth characterization of N-benzyloxycarbonyl-3-sulfamoyl-L-alanine (Z-beta-sulfamoyl-L-Ala-OH). This guide is structured for researchers in medicinal chemistry and peptide synthesis, focusing on the compound's structural utility as a transition-state isostere and a carbonic anhydrase inhibitor scaffold.

Chemical Identity & Structural Analysis

Z-beta-sulfamoyl-L-Ala-OH is a protected amino acid derivative where the cysteine thiol group has been oxidized and aminated to a sulfonamide, and the N-terminus is protected by a benzyloxycarbonyl (Cbz/Z) group. It serves as a critical intermediate in the synthesis of sulfonamide-containing peptidomimetics.

Core Physicochemical Data

| Parameter | Specification |

| IUPAC Name | (2S)-2-[(benzyloxycarbonyl)amino]-3-sulfamoylpropanoic acid |

| Common Name | Z-beta-sulfamoyl-L-Ala-OH; N-Cbz-L-Cysteine sulfonamide |

| CAS Registry Number | 33662-45-2 |

| Molecular Formula | |

| Molecular Weight | 302.30 g/mol |

| Chirality | L-configuration (S-enantiomer at |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| pKa (Predicted) | Carboxyl: ~3.5; Sulfonamide: ~10.1 |

Structural Pharmacophore

The molecule consists of three distinct functional domains, each serving a specific role in drug design:

-

The Z-Group (Cbz): A carbamate protecting group that provides stability during peptide coupling and is cleavable via catalytic hydrogenation (

) or strong acids (HBr/AcOH). -

The

-Sulfamoyl Moiety: A tetrahedral geometry mimic ( -

The Free Carboxyl Terminus: Allows for immediate coupling to the N-terminus of a growing peptide chain or resin linker.

Synthetic Pathways & Purity Profiling

The synthesis of Z-beta-sulfamoyl-L-Ala-OH typically proceeds via the oxidative chlorination of Z-L-Cystine or Z-L-Cysteine, followed by ammonolysis. This route ensures the preservation of chiral integrity at the

Synthesis Workflow (Oxidative Chlorination Route)

The following Graphviz diagram illustrates the standard synthetic logic, moving from the disulfide precursor to the final sulfonamide.

Caption: Figure 1. Conversion of L-Cystine to Z-beta-sulfamoyl-L-Ala-OH via sulfonyl chloride intermediate.

Detailed Protocol: Oxidative Chlorination

Note: This protocol involves hazardous reagents (Chlorine gas, Sulfonyl chlorides). Work in a fume hood.

-

Protection: L-Cystine is dissolved in 2N NaOH and reacted with Benzyl chloroformate (Z-Cl) at 0°C to yield N,N'-bis-Z-L-Cystine.

-

Chlorination: The protected cystine is suspended in aqueous acetic acid. Chlorine gas (

) is bubbled through the mixture at temperatures below 5°C. The disulfide bond cleaves and oxidizes to form the sulfonyl chloride intermediate.-

Critical Control Point: Temperature must be kept low to prevent over-oxidation or degradation of the Z-group.

-

-

Amidation: The sulfonyl chloride is unstable. It is immediately extracted into cold ether/DCM and treated with anhydrous ammonia (gas or dissolved in dioxane).

-

Workup: The solvent is evaporated, and the residue is acidified (pH 2) to precipitate the free acid form of Z-beta-sulfamoyl-L-Ala-OH.

Purity & Validation (HPLC/MS)

To validate the compound, researchers should look for specific markers:

-

Mass Spectrometry (ESI-): Look for the

peak at 301.3 m/z . -

HPLC: Use a C18 reverse-phase column. Mobile phase: Water/Acetonitrile with 0.1% TFA. The sulfonamide is polar; expect earlier retention compared to Z-Phe-OH or Z-Leu-OH.

Application in Drug Design & Peptidomimetics

Z-beta-sulfamoyl-L-Ala-OH is not merely a building block; it is a "warhead" delivery system.

Mechanism of Action: Metalloprotease & CA Inhibition

The sulfamoyl group (

Caption: Figure 2.[1] Pharmacological interaction of the sulfamoyl moiety with Zinc-metalloprotease active sites.

Solid Phase Peptide Synthesis (SPPS) Utility

-

Coupling: The carboxyl group can be activated using standard reagents (HATU/DIPEA or DIC/HOBt).

-

Protection Strategy: The sulfonamide

is relatively non-nucleophilic due to electron withdrawal by the sulfone, but in high-yield SPPS, it may require Trityl (Trt) protection if side-reactions are observed. However, Z-beta-sulfamoyl-L-Ala-OH is often used "as is" for C-terminal or internal modifications where the sulfonamide remains free.

Handling, Stability & Safety

Storage Protocol

-

Temperature: Store at -20°C.

-

Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen) in a desiccator.

-

Shelf Life: 2 years if properly sealed.

Solubility for Assays

For biological assays, prepare a stock solution in DMSO (up to 100 mM). Dilute into aqueous buffers immediately prior to use. Avoid storing aqueous solutions for extended periods as the sulfonamide can slowly hydrolyze under extreme pH conditions, though it is generally stable at physiological pH.

Safety (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precaution: The sulfamoyl moiety is structurally related to sulfonamide antibiotics; handle with care regarding potential allergic sensitization.

References

- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Contextual grounding for sulfamoyl mechanism).

-

Organic Syntheses. General procedures for Z-protection and Beta-substituted Alanine derivatives. [Link]

Sources

Z-protected amino acids with sulfonamide side chains

Topic: Z-Protected Amino Acids with Sulfonamide Side Chains Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Researchers

Executive Summary

The incorporation of sulfonamide moieties into amino acid side chains represents a critical strategy in the design of transition-state analogue inhibitors, particularly for metalloproteases (MMPs) and carbonic anhydrases. However, the synthesis and manipulation of these scaffolds introduce a specific chemoselective conflict: the incompatibility of standard Benzyloxycarbonyl (Z or Cbz) deprotection methods with sulfur-containing functionalities.

This guide provides a rigorous technical analysis of the synthesis, stability, and orthogonal deprotection strategies for Z-protected amino acids bearing sulfonamide side chains. It moves beyond standard protocols to address the "catalyst poisoning" phenomenon and offers validated, non-hydrogenolytic alternatives for Z-group removal.

Part 1: Structural Fundamentals & Strategic Value

1.1 The Bioisostere Advantage

The sulfonamide group (

-

Transition State Mimicry: The tetrahedral geometry of the sulfur atom mimics the tetrahedral transition state of amide hydrolysis, making these derivatives potent protease inhibitors.[1]

-

Hydrogen Bonding Network: The sulfonyl oxygens serve as strong hydrogen bond acceptors, while the N-H proton is more acidic (

) than a standard amide, altering binding pocket interactions.

1.2 The Protection Group Conflict

The Z (Cbz) group is a cornerstone of solution-phase peptide synthesis due to its stability against weak acids (TFA) and bases. However, its standard removal—catalytic hydrogenolysis (

Part 2: Synthetic Methodologies

Two primary routes exist for synthesizing : Nucleophilic Attack on Sulfonyl Chlorides (Route A) and Chlorosulfonation of Aromatic Side Chains (Route B).

2.1 Route A: Modification of Basic Amino Acids

This route utilizes Z-protected amino acids with free side-chain amines (e.g., Z-Lys-OH, Z-Orn-OH).

-

Mechanism: Schotten-Baumann reaction.

-

Critical Control Point: pH maintenance. The reaction requires basic conditions to scavenge the HCl byproduct, but high pH can cause racemization of the

-carbon or hydrolysis of the Z-group (though Z is relatively base-stable compared to Fmoc, prolonged exposure to strong base is risky).

2.2 Route B: Chlorosulfonation of Aromatic Residues

Used for synthesizing derivatives of Phenylalanine or Tyrosine.

-

Reagent: Chlorosulfonic acid (

). -

Challenge: Regioselectivity (para vs. meta substitution) and the harsh acidic conditions which can degrade the Z-group if not carefully controlled.

2.3 Synthesis Workflow Diagram (DOT)

Caption: Dual pathways for synthesizing Z-protected sulfonamide amino acids via amine acylation (A) or aromatic substitution (B).

Part 3: The Deprotection Conundrum (Technical Deep Dive)

This is the most critical section for the bench scientist. Attempting standard hydrogenolysis on these substrates often leads to low yields or recovered starting material.

3.1 Why Hydrogenolysis Fails

Sulfur atoms possess lone pairs that bind irreversibly to the d-orbitals of Palladium (

3.2 Validated Deprotection Protocols

| Method | Reagents | Mechanism | Compatibility with Sulfonamide | Risk Profile |

| Acidolysis (Recommended) | 33% HBr in Acetic Acid | High. Sulfonamides are stable to HBr/AcOH. | Moderate. Corrosive. Benzyl bromide byproduct is a lachrymator. | |

| Transfer Hydrogenation | Pd/C + Cyclohexene (or Ammonium Formate) | H-donor transfer | Medium. High concentration of donor can sometimes outcompete poisoning. | Low. Safer than |

| Strong Acid | TFMSA (Trifluoromethanesulfonic acid) / TFA | Acidolysis | High. | High. TFMSA is extremely potent; may cleave other sensitive groups. |

| Dissolving Metal | Na / Liquid | Radical reduction | High. | High. Can reduce aromatic rings (Birch reduction) if not carefully controlled. |

3.3 Decision Logic for Z-Removal

Caption: Decision matrix for selecting the optimal Z-deprotection strategy based on substrate steric properties.

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of Z-Lys(Ts)-OH (Tosylation of Z-Lysine)

A robust method for introducing a sulfonamide to a basic side chain.

Reagents:

- -Z-L-Lysine (10 mmol)

-

p-Toluenesulfonyl chloride (TsCl) (11 mmol)

-

1N NaOH (aqueous)

-

Acetone or Dioxane

Step-by-Step:

-

Dissolution: Dissolve 10 mmol of Z-Lys-OH in 20 mL of 1N NaOH and 10 mL of acetone. Cool to 0°C in an ice bath.

-

Addition: Dissolve TsCl (11 mmol) in 10 mL acetone. Add this solution dropwise to the amino acid mixture over 30 minutes.

-

pH Control (Crucial): Simultaneously add 1N NaOH dropwise to maintain pH between 9.0 and 10.0. Note: If pH drops below 8, the reaction slows; if >11, Z-group hydrolysis may occur.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 4 hours.

-

Workup: Acidify the solution to pH 2.0 using 1N HCl. The product, Z-Lys(Ts)-OH, typically precipitates as a white solid or oil.

-

Extraction: If oil forms, extract with Ethyl Acetate (

mL). Wash organic layer with brine, dry over

Protocol 4.2: Z-Deprotection using HBr/AcOH

The "Gold Standard" for sulfur-containing peptides.

Reagents:

-

33% HBr in Glacial Acetic Acid (Commercial reagent)

-

Diethyl Ether (anhydrous)

Step-by-Step:

-

Preparation: Place the Z-protected amino acid (1 mmol) in a round-bottom flask equipped with a drying tube (CaCl2).

-

Acidolysis: Add 5 mL of 33% HBr/AcOH. Stir at room temperature for 30–60 minutes.

-

Observation: Evolution of

gas indicates carbamate cleavage.

-

-

Precipitation: Pour the reaction mixture slowly into 100 mL of cold anhydrous diethyl ether.

-

Isolation: The hydrobromide salt of the free amine will precipitate. Filter the solid or decant the ether.

-

Wash: Wash the solid 3 times with fresh ether to remove benzyl bromide byproducts and excess acid.

-

Neutralization (Optional): If the free base is required, dissolve in water and neutralize with

, then extract into organic solvent.

Part 5: Applications in Drug Discovery

| Target Class | Role of Sulfonamide-AA | Mechanism |

| MMP Inhibitors | Zinc Binding Group (ZBG) | The sulfonamide oxygen coordinates with the catalytic Zinc ion in the MMP active site, blocking substrate hydrolysis. |

| HIV Protease | Transition State Analog | Sulfonamide mimics the tetrahedral intermediate of peptide bond cleavage. |

| Integrin Antagonists | Arg-Gly-Asp (RGD) Mimic | Sulfonamide-functionalized amino acids mimic the aspartic acid side chain, improving metabolic stability. |

References

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on Z-group stability and removal conditions).

-

Scozzafava, A., et al. (2000). "Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides containing cationic or anionic moieties." Journal of Medicinal Chemistry. (Discusses sulfonamide synthesis on amino acid backbones).

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2] Chemical Reviews. (Comprehensive review including Z-group orthogonality).

-

Fischer, P. M. (2003). "The design, synthesis and application of stereochemically defined acetals as peptide bond mimics." Journal of Peptide Science. (Details on sulfonamide peptidomimetics).

-

Han, Y., et al. (2012). "A facile method for the synthesis of N-(α-aminoacyl) sulfonamides." Tetrahedron Letters. (Modern synthetic routes).

Sources

N-Cbz-3-sulfamoyl-L-alanine chemical identity and synonyms

Identity, Synthesis, and Application in Peptidomimetic Design[1]

Executive Summary

N-Cbz-3-sulfamoyl-L-alanine (CAS: 33662-45-2) is a specialized amino acid derivative serving as a critical intermediate in the synthesis of sulfonamide-containing peptides and transition-state inhibitors.[1] Structurally, it acts as a bioisostere of L-asparagine, where the carboxamide moiety is replaced by a sulfonamide group. This substitution alters the electronic landscape and hydrogen-bonding capability of the side chain, making it a valuable tool in the development of Asparagine Synthetase (ASase) inhibitors and antibacterial agents.

This guide provides a comprehensive technical analysis of the compound, detailing its chemical identity, a field-proven synthesis route via oxidative chlorination, and its utility in modern drug discovery.

Chemical Identity & Nomenclature[2][3][4]

The precise identification of this compound relies on understanding its stereochemistry and the nature of its protecting group. The "Z" or "Cbz" (Benzyloxycarbonyl) group protects the

Table 1: Chemical Identifiers and Properties

| Parameter | Detail |

| IUPAC Name | (2S)-2-[(benzyloxycarbonyl)amino]-3-sulfamoylpropanoic acid |

| Common Name | N-Cbz-3-sulfamoyl-L-alanine |

| Synonyms | N-alpha-Z-3-sulfamoyl-L-alanine; Z-L-3-sulfamoylalanine; N-Benzyloxycarbonyl-3-sulfamoyl-L-alanine; 3-Sulfamoyl-N-(carbobenzyloxy)-L-alanine |

| CAS Registry Number | 33662-45-2 |

| Molecular Formula | |

| Molecular Weight | 302.30 g/mol |

| Stereochemistry | L-isomer (S-configuration at |

| Protecting Group | Benzyloxycarbonyl (Cbz/Z) - Removed via hydrogenolysis or strong acid (HBr/AcOH) |

Synthesis & Production Mechanism

The synthesis of N-Cbz-3-sulfamoyl-L-alanine is non-trivial due to the sensitivity of the sulfonamide group. The most robust industrial route involves the oxidative chlorination of L-cystine or N-protected L-cysteine derivatives.

The Causality of the Route

Direct sulfamoylation of alanine is chemically inefficient. Instead, we utilize the sulfur atom already present in L-Cystine . The process involves three distinct phases:

-

Protection: Securing the amine with Cbz-Cl to prevent side reactions during oxidation.

-

Oxidative Cleavage: Using chlorine gas (

) or sulfuryl chloride ( -

Amination: nucleophilic attack by ammonia (

) to convert the sulfonyl chloride to the sulfonamide (

Synthesis Workflow Diagram

Figure 1: Synthetic pathway transforming L-Cystine to N-Cbz-3-sulfamoyl-L-alanine via an unstable sulfonyl chloride intermediate.

Physicochemical Properties[1][2][6][7]

Understanding the physical behavior of N-Cbz-3-sulfamoyl-L-alanine is crucial for handling and purification.

-

Physical State: White to off-white crystalline powder.

-

Density: ~1.483 g/cm³ (Predicted).[2]

-

Solubility:

-

Stability: The sulfonamide bond is chemically stable under standard peptide coupling conditions. The Cbz group is sensitive to catalytic hydrogenation (

) and strong acids (HBr in Acetic Acid).

Applications in Drug Development

Bioisosterism and Enzyme Inhibition

N-Cbz-3-sulfamoyl-L-alanine is primarily used to synthesize sulfamoyl analogs of asparagine .

-

Mechanism: The sulfonamide group (

) mimics the geometry and polarity of the asparagine carboxamide ( -

Target: L-Asparagine Synthetase (ASase). Inhibitors derived from this compound are investigated for depriving leukemic cells of asparagine, a critical nutrient for tumor growth.

Structural Comparison Diagram

Figure 2: Bioisosteric relationship between Asparagine and Sulfamoyl-alanine, highlighting the geometric difference utilized in inhibitor design.

Experimental Protocols

Protocol A: Synthesis via Oxidative Chlorination

This protocol describes the conversion of N,N'-bis-Cbz-L-cystine to the target compound. Ensure all work is performed in a fume hood due to chlorine gas evolution.

-

Preparation of Suspension:

-

Suspend 10.0 g of N,N'-bis-Cbz-L-cystine in 100 mL of cold water (0–5 °C).

-

Add 50 mL of dichloromethane (DCM) to create a biphasic system (helps solubilize the intermediate).

-

-

Chlorination (The Critical Step):

-

Bubble chlorine gas (

) slowly through the stirred suspension while maintaining temperature < 10 °C. -

Endpoint: The reaction is complete when the suspension clears and a yellow-green color persists (indicating excess

). -

Mechanism:[4] The disulfide bond cleaves, and the sulfur is oxidized to the sulfonyl chloride (

).

-

-

Removal of Excess Chlorine:

-

Purge the solution with a stream of nitrogen (

) for 15 minutes to remove unreacted -

Separate the organic layer (containing the sulfonyl chloride) and dry briefly over anhydrous

.

-

-

Amination:

-

Cool the organic layer to 0 °C.[3]

-

Add 25% aqueous ammonia (

) or bubble anhydrous ammonia gas until the solution is basic (pH > 9). -

Stir for 1 hour at room temperature.

-

-

Isolation:

-

Acidify the aqueous phase carefully with 2N HCl to pH ~2.

-

The product, N-Cbz-3-sulfamoyl-L-alanine , will precipitate as a white solid.

-

Filter, wash with cold water, and dry in vacuo.

-

Protocol B: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, check for the following spectral signatures:

-

-NMR (DMSO-

- 7.35 (m, 5H, Cbz-aromatic).

-

7.10 (s, 2H,

-

5.05 (s, 2H, Cbz-benzylic

-

4.40 (m, 1H,

-

3.40 (d, 2H,

-

Mass Spectrometry (ESI):

-

Look for

or

-

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 736104, N-Carbobenzyloxy-L-alanine (Related Structure/Methodology). Retrieved from [Link]

-

Organic Chemistry Portal. (2025). Synthesis of Sulfonyl Chlorides by Oxidation.[5] Retrieved from [Link]

-

LookChem. (2025). CAS 33662-45-2 Basic Information and Synonyms.[1][6] Retrieved from [Link]

Sources

Rational Design of Zinc-Binding Amino Acid Derivatives: From Structural Biology to Clinical Candidates

Abstract

This technical guide outlines the rational design, synthesis, and validation of zinc-binding amino acid derivatives for enzyme inhibition.[1][2] Focusing on metalloenzymes such as Histone Deacetylases (HDACs), Matrix Metalloproteinases (MMPs), and Aminopeptidases, this document serves as a blueprint for medicinal chemists and structural biologists. It moves beyond generic chelation to explore how amino acid backbones provide the necessary vectors for high-affinity, isoform-selective inhibition.

Introduction: The Chelation vs. Recognition Paradox

Zinc metalloenzymes govern critical biological processes, from epigenetic regulation (HDACs) to extracellular matrix remodeling (MMPs). The active site of these enzymes typically contains a catalytic

The Central Challenge: Designing a zinc inhibitor is chemically trivial; designing a drug is exceptionally hard. A simple chelator (e.g., EDTA or plain hydroxamic acid) will strip zinc from hundreds of essential proteins, causing systemic toxicity.

To achieve therapeutic utility, we must couple a Zinc-Binding Group (ZBG) —the "warhead"—with a Recognition Element —the "vector." Amino acid derivatives are the ideal vectors because their chiral side chains can be selected to fit the hydrophobic

Chemical Design Principles

The Pharmacophore Model

The architecture of a zinc-binding amino acid derivative consists of three distinct modules:

-

The ZBG (Warhead): Coordinates the catalytic zinc ion.

-

The Linker: Spans the narrow channel leading to the active site.

-

The Surface Recognition Domain (Cap): Often an amino acid side chain or peptidomimetic scaffold that interacts with the rim of the pocket.

Visualization: The Pharmacophore

Figure 1: Pharmacophore model of a zinc-binding amino acid inhibitor.[2][3] The ZBG anchors the molecule, while the amino acid side chain dictates target selectivity.

Selecting the Zinc-Binding Group (ZBG)

While hydroxamic acids are the historical standard, they are plagued by mutagenicity and poor pharmacokinetics. Modern design favors alternative ZBGs.

| ZBG Class | Binding Mode | Advantages | Liabilities | |

| Hydroxamic Acid | Bidentate | nM | High potency; proven efficacy (e.g., SAHA). | "Pan-assay" interference; mutagenic potential; rapid hydrolysis. |

| Carboxylic Acid | Monodentate | Endogenous mimic; low toxicity. | Weak binding; requires highly optimized side-chain interactions. | |

| Thiol | Monodentate | nM - | Strong Zn affinity. | Oxidation (disulfide formation); "skunky" odor; metabolic reactivity. |

| Bidentate | Transition state mimic (e.g., Bestatin). | Complex synthesis; moderate potency. | ||

| Phosphonate | Monodentate | High polarity; mimics tetrahedral intermediate. | Poor membrane permeability (requires prodrug masking). |

Target Specificity: The Amino Acid Advantage

Case Study: Aminopeptidases and Bestatin

Bestatin (Ubenimex) is the archetype of an amino acid-derived zinc inhibitor. It is a dipeptide analog containing a unique

-

Mechanism: The hydroxyl and carbonyl groups of the AHPA moiety chelate the zinc.

-

Selectivity: The phenyl side chain of AHPA fits precisely into the hydrophobic

pocket of Aminopeptidase N (APN/CD13), while the leucine side chain occupies the

Case Study: HDAC Inhibitors

For HDACs, the "Cap" group is often an aromatic amino acid derivative.

-

Strategy: Use a Lysine or Ornithine backbone. The side chain amine is converted to a ZBG (e.g., hydroxamate or benzamide), mimicking the acetyl-lysine substrate. The

-amino group is acylated with a hydrophobic "cap" to interact with the rim of the enzyme tunnel [2].

Experimental Validation Protocols

Protocol: Fluorogenic HDAC Activity Assay

This assay uses a substrate with an acetylated lysine coupled to a fluorophore (AMC).[4][5] Deacetylation sensitizes the substrate to tryptic cleavage, releasing the fluorophore.

Critical Control: Avoid phosphate buffers (PBS), as phosphate anions can weakly coordinate zinc and skew kinetics. Use HEPES or Tris.

Step-by-Step Workflow:

-

Buffer Prep: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

.-

Additive: 0.1 mg/mL BSA (prevents enzyme sticking).

-

Note: Do NOT add DTT or EDTA. DTT chelates zinc; use TCEP if a reducing agent is strictly necessary.

-

-

Enzyme Incubation:

-

Mix 10

L of diluted HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC1) with 10 -

Incubate at

for 15 minutes to allow equilibrium binding.

-

-

Substrate Addition:

-

Add 20

L of Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC, 50 -

Incubate at

for 30 minutes.

-

-

Developer Step:

-

Add 40

L of Developer Solution (Trypsin + TSA). -

Mechanism: TSA (Trichostatin A) stops the HDAC reaction immediately. Trypsin cleaves only the deacetylated substrate.

-

Incubate 15 minutes at room temperature.

-

-

Detection:

-

Read Fluorescence: Ex 360 nm / Em 460 nm.[4]

-

Validation: Calculate

using a 4-parameter logistic fit.

-

Visualization: Assay Workflow

Figure 2: Fluorogenic assay cascade for HDAC inhibition. The critical step is the pre-incubation of inhibitor and enzyme to establish equilibrium before substrate competition.

Protocol: Isothermal Titration Calorimetry (ITC)

While

Key Parameter: Buffer Matching The syringe ligand solution must be prepared in the exact dialysate of the protein solution to prevent "heat of dilution" artifacts.

-

Cell: 20

M Enzyme (e.g., MMP-12 catalytic domain) in 20 mM HEPES pH 7.5. -

Syringe: 200-300

M Inhibitor in matched buffer (10-15x cell concentration). -

Titration: 20 injections of 2

L each, 180s spacing. -

Analysis: Fit to a "One Set of Sites" model.

-

Success Criteria: Stoichiometry (

) should be

-

Future Directions: PROTACs and Beyond

The next frontier for zinc-binding amino acid derivatives lies in Targeted Protein Degradation (TPD) . By attaching a zinc-binding warhead to an E3 ligase ligand (via a linker), researchers can convert a transient inhibitor into a PROTAC (Proteolysis Targeting Chimera).

-

Advantage: The zinc binder recruits the target (e.g., HDAC6), while the E3 ligase ubiquitinates it, leading to proteasomal degradation. This overcomes the "occupancy-driven" requirement of traditional inhibitors.

References

-

Scornik, O. A., & Botbol, V. (2001). Bestatin as an experimental tool in mammals. Current Drug Metabolism, 2(1), 67–85. Link

-

Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Potential Anticancer Agents.[5][6] Molecules, 20(3), 3898–3941. Link

-

Doyle, M. L. (1997). Characterization of binding interactions by isothermal titration calorimetry. Current Opinion in Biotechnology, 8(1), 31-35. Link

-

Abcam. (n.d.). Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) Protocol. Link

Sources

- 1. Amino Acid derivatives as new zinc binding groups for the design of selective matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amino Acid Derivatives as New Zinc Binding Groups for the Design of Selective Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. genetex.com [genetex.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. resources.novusbio.com [resources.novusbio.com]

Technical Guide: Solubility Profile and Handling of N-alpha-Z-3-Sulfamoyl-L-alanine

[1]

Compound: N-alpha-Z-3-Sulfamoyl-L-alanine (CAS: 33662-45-2) Synonyms: Z-L-3-Sulfamoylalanine, N-Cbz-3-sulfamoyl-L-alanine Molecular Formula: C₁₁H₁₄N₂O₆S Molecular Weight: 302.30 g/mol [1][2][3][4]

Executive Summary

N-alpha-Z-3-Sulfamoyl-L-alanine is a specialized amino acid intermediate characterized by a unique "amphiphilic" protecting group strategy.[1] It combines a lipophilic Benzyloxycarbonyl (Z or Cbz) protecting group on the

This structural duality creates a complex solubility profile. While the Z-group typically confers solubility in organic solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc), the naked sulfonamide side chain (

Key Recommendation: For coupling reactions and stock solutions, Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are the gold-standard solvents.[4][5][6] For workup and purification, careful pH control is required to maintain solubility in organic phases like EtOAc.[5][6]

Physicochemical Structure & Solubility Analysis

To predict and manipulate solubility, one must understand the competing forces within the molecule:

-

The Hydrophobic Domain (Solubility Driver for Organics):

-

The Polar Domain (Solubility Inhibitor for Non-polars):

-

The Acidic Domain (pH Switch):

Solubility Landscape Table

| Solvent Class | Specific Solvent | Solubility Rating | Application Context |

| Polar Aprotic | DMF, DMSO, NMP | High (>100 mg/mL) | Primary choice for coupling reactions, stock solutions, and solid-phase synthesis.[1][5][6] |

| Chlorinated | Dichloromethane (DCM) | Moderate to Low | Often requires a small amount of DMF or alcohol to break sulfonamide H-bonds.[1][4][6] |

| Esters | Ethyl Acetate (EtOAc) | Moderate | Good for extractive workups (acidic wash), but may not support high concentrations.[5] |

| Alcohols | Methanol, Ethanol | High (with heat) | Excellent for recrystallization or dissolution prior to hydrogenolysis.[4][5][6] |

| Ethers | THF, Dioxane | Moderate | Useful for reactions requiring anhydrous, non-nucleophilic conditions.[5][6] |

| Aqueous | Water | Insoluble (pH < 7) | Precipitates in acidic/neutral water.[4][6] Soluble as a salt in basic buffers (NaHCO₃).[4][6] |

| Hydrocarbons | Hexane, Heptane | Insoluble | Used as an anti-solvent to force precipitation.[4][5][6] |

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Use this protocol if you need exact solubility data for a specific batch or temperature.[1][4]

-

Preparation: Weigh 50 mg of N-alpha-Z-3-Sulfamoyl-L-alanine into a 2 mL HPLC vial.

-

Solvent Addition: Add 250 µL of the target solvent (e.g., DCM).[4][5][6]

-

Equilibration: Vortex vigorously for 1 minute. If fully dissolved, add another 50 mg.[4][5][6] Repeat until solid persists.

-

Incubation: Shake the vial at the target temperature (e.g., 25°C) for 4 hours.

-

Analysis: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant and quantify via HPLC (UV at 254 nm, utilizing the Z-group chromophore).

Protocol B: Dissolution for Peptide Coupling (Standard Workflow)

Recommended concentration: 0.1 M to 0.3 M.[4][5][6]

-

Calculation: Calculate the required volume of DMF (anhydrous, amine-free).

-

Dissolution: Add the solid amino acid to the vessel first, then add 80% of the calculated DMF.

-

Activation: Vortex or stir. If the solution remains cloudy, sonicate for 30 seconds at ambient temperature.

-

Final Adjustment: Add the remaining DMF to reach the target volume.

-

Coupling Reagents: Add HOBt/DIC or HATU/DIEA immediately prior to use to prevent racemization.[4][6]

Visualization: Solubility Decision Logic

The following diagram illustrates the logical flow for selecting the correct solvent based on the experimental stage.

Caption: Decision tree for solvent selection based on experimental phase (Reaction, Workup, or Purification).

Troubleshooting & Stability

The "Gelation" Risk

Sulfonamide-containing amino acids are prone to forming gels in non-polar solvents due to intermolecular hydrogen bonding networks (sulfonamide-to-sulfonamide).[1]

-

Symptom: The solution in DCM or Toluene becomes viscous or turns into a jelly-like mass.[1][4][6]

-

Solution: Add a "H-bond breaker" co-solvent. 1-5% Methanol or Isopropanol is usually sufficient to disrupt the network and restore fluidity without compromising the Z-group stability.[1]

Chemical Stability (Sulfonamide)[4][5]

-

Acid Sensitivity: The Z-group is stable to mild acid (TFA) but removed by HBr/AcOH or HF.[1][4][6][7] The sulfonamide is generally stable to TFA.[4][6]

-

Base Sensitivity: The sulfonamide proton (

) is weakly acidic (pKa ~10).[4][5] Strong bases (NaH, excess alkoxides) can deprotonate it, potentially leading to side reactions during alkylation steps.[5][6] Use hindered bases like DIEA or NMM for coupling.[4][6]

References

-

Chemical Identity & Properties

-

Peptide Synthesis Solvents

-

Sulfonamide Solubility Behavior

-

Z-Group Solubility Characteristics

Sources

- 1. lookchem.com [lookchem.com]

- 2. N-ALPHA-Z-3-磺酰-L-丙氨酸 CAS#: 33662-45-2 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]

- 3. chemscene.com [chemscene.com]

- 4. Alanine - Wikipedia [en.wikipedia.org]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. medkoo.com [medkoo.com]

- 7. peptide.com [peptide.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Technical Deep Dive: Sulfamoyl-Alanine Peptidomimetics in Drug Design

Executive Summary

The transition from a planar amide bond (

While traditional peptide drugs suffer from rapid proteolytic degradation, sulfamoyl-alanine mimetics offer a dual advantage: hydrolytic stability and transition-state mimicry . This document details the structural rationale, synthetic pathways (solution and solid-phase), and the critical application of these moieties as high-affinity inhibitors of Aminoacyl-tRNA Synthetases (aaRS), a validated target for next-generation antimicrobials.

Part 1: Structural Rationale & Mechanism

The Bioisostere Concept

In standard peptide chemistry, the amide bond is planar due to resonance. However, during hydrolysis (mediated by proteases or synthetases), the carbonyl carbon adopts a tetrahedral geometry .

The sulfamoyl group (

Case Study: aaRS Inhibition

The most authoritative application of sulfamoyl-alanine is the inhibition of Alanyl-tRNA Synthetase (AlaRS).

-

Natural Substrate: Alanyl-AMP (highly unstable mixed anhydride).

-

Mimetic: 5'-O-[N-(L-alanyl)sulfamoyl]adenosine (Ala-SA or Ala-AMS).

-

Mechanism: The mimetic binds to the AlaRS active site with nanomolar affinity (

), effectively "locking" the enzyme and preventing tRNA charging.

Mechanistic Visualization

The following diagram illustrates the structural mimicry between the natural intermediate and the sulfamoyl inhibitor.

Figure 1: Structural mimicry logic. The Sulfamoyl-Alanine inhibitor (Red) occupies the same geometric space as the natural Alanyl-AMP intermediate (Yellow) but blocks the catalytic cycle.

Part 2: Synthetic Methodologies

Synthesis of sulfamoyl-alanine mimetics requires careful handling of the sulfamoyl chloride moiety, which is reactive and moisture-sensitive. Two primary approaches are detailed below.

Strategy A: Solution-Phase Synthesis (The Vandaele/Cusack Protocol)

This is the standard method for creating nucleoside-based sulfamoyl-alanine inhibitors.

| Step | Reagent/Condition | Purpose |

| 1. Activation | Chlorosulfonyl isocyanate (CSI) + Formic acid | Generates the reactive sulfamoyl chloride species in situ. |

| 2. Coupling 1 | 2',3'-O-isopropylidene adenosine | Attaches the sulfamoyl group to the nucleoside 5'-OH. |

| 3. Coupling 2 | Boc-L-Ala-OSu (Succinimide ester) + DBU | Acylates the sulfamoyl nitrogen with the alanine moiety. Critical Step. |

| 4. Deprotection | TFA / Water | Removes the Boc group (amine) and isopropylidene (ribose). |

Strategy B: Solid-Phase Synthesis (The Redwan Protocol)

Solid-phase synthesis (SPPS) allows for the parallel generation of libraries, useful for exploring side-chain diversity beyond alanine.

-

Resin Loading: Use Rink Amide resin to anchor the sulfamoyl moiety.

-

Acylation: React the resin-bound sulfamoyl group with Fmoc-Ala-OH using high-efficiency coupling agents (e.g., PyBOP/DIEA).

-

Cleavage: Acidolytic cleavage releases the sulfamoyl-peptide.

-

Note: This method is better suited for backbone mimetics (peptidosulfonamides) rather than nucleoside conjugates.

-

Synthetic Workflow Diagram

Figure 2: Solution-phase synthetic route for Sulfamoyl-Alanine Nucleosides.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of 5'-O-[N-(L-alanyl)sulfamoyl]adenosine (Ala-SA). Safety: Chlorosulfonyl isocyanate is highly corrosive and reacts violently with water. Perform all steps in a fume hood under Argon.

Materials

-

Nucleoside: 2',3'-O-isopropylideneadenosine[1]

-

Amino Acid: Boc-L-Alanine N-hydroxysuccinimide ester (Boc-Ala-OSu)

-

Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Solvent: Anhydrous DMF, DCM.

Protocol Steps

-

Preparation of Sulfamoyl Adenosine:

-

Dissolve 2',3'-O-isopropylideneadenosine (1.0 eq) in anhydrous DMA (dimethylacetamide).

-

Add sulfamoyl chloride (generated in situ or purchased) (1.5 eq) at 0°C.

-

Stir for 12 hours at room temperature.

-

Quench with sodium bicarbonate solution. Extract with Ethyl Acetate.

-

Checkpoint: Verify formation of the primary sulfonamide (

) via LC-MS (Expected M+1: ~387 Da).

-

-

Coupling of Alanine (The Acylation):

-

Dissolve the sulfamoyl adenosine intermediate (1.0 eq) in anhydrous DMF.

-

Add Boc-Ala-OSu (1.2 eq).

-

Add DBU (1.5 eq) dropwise. Note: DBU is essential to deprotonate the sulfonamide, making it nucleophilic enough to attack the ester.

-

Stir at room temperature for 16 hours.

-

Evaporate solvent under reduced pressure.

-

-

Global Deprotection:

-

Treat the crude residue with TFA/Water (5:1 v/v) for 30 minutes at 0°C.

-

Allow to warm to room temperature for 1 hour.

-

Co-evaporate with toluene to remove TFA.

-

-

Purification:

-

Dissolve residue in water.

-

Purify via Reverse-Phase HPLC (C18 column).

-

Gradient: 0% to 20% Acetonitrile in 0.1% TFA/Water.

-

Lyophilize fractions to obtain the white powder product.

-

Part 4: Biological Applications & Future Outlook

Quantitative Efficacy Data

The following table summarizes the inhibitory potency of sulfamoyl-alanine derivatives against various organisms.

| Target Enzyme | Organism | Compound | |

| AlaRS | E. coli | Ala-SA | 2.5 nM |

| AlaRS | S. aureus | Ala-SA | 8.0 nM |

| AlaRS | Human | Ala-SA | 15.0 nM |

Data aggregated from Cusack et al. and Vandaele et al.

The Permeability Challenge

While

-

Problem: High polarity = Low cellular uptake (MIC values are often

despite nanomolar enzyme inhibition). -

Solution (Trojan Horse Strategy): Conjugating the sulfamoyl-alanine inhibitor to a siderophore (iron-chelating molecule). Bacteria actively transport the siderophore-drug complex, bypassing the permeability barrier.

References

-

Vandaele, R. et al. (2012). Solid-Phase Synthesis of 5'-O-[N-(Acyl)sulfamoyl]adenosine Derivatives. European Journal of Organic Chemistry. Link

-

Cusack, S. et al. (2000). Crystallographic analysis of the reaction cycle of Alanyl-tRNA Synthetase. Nature Structural Biology. Link

-

Ferreras, J.A. et al. (2005). Small-molecule inhibition of aminoacyl-tRNA synthetases. Trends in Microbiology. Link

-

Ueda, H. et al. (1991). X-ray crystallographic conformational study of 5'-O-[N-(L-alanyl)-sulfamoyl]adenosine. Biochimica et Biophysica Acta. Link

-

Redwan, I.N. et al. (2012).[2] Solid-Phase Synthesis of 5'-O-[N-(Acyl)sulfamoyl]adenosine Derivatives. ResearchGate. Link

Sources

Methodological & Application

Protocol for synthesizing peptidosulfonamides using Z-L-Ala derivative

Application Note & Protocol

Topic: A Robust Protocol for the Solution-Phase Synthesis of Peptidosulfonamides Utilizing an N-Terminal Z-L-Alanine Derivative

Audience: Researchers, scientists, and drug development professionals engaged in peptidomimetic and medicinal chemistry.

Introduction and Scientific Context

Peptidosulfonamides are a critical class of peptide mimics where a native amide bond is replaced by a sulfonamide linkage (-SO₂-NH-). This substitution imparts significant biochemical advantages, most notably an enhanced resistance to enzymatic degradation by proteases. The tetrahedral geometry of the sulfonamide group can also act as a transition-state isostere for amide bond hydrolysis, making these compounds potent inhibitors of enzymes like proteases.[1][2][3][4]

This document provides a detailed protocol for the synthesis of a model peptidosulfonamide dipeptide analogue, focusing on the coupling of a sulfonyl chloride building block with an N-terminally protected Z-L-Alanine methyl ester. The benzyloxycarbonyl (Z) protecting group is a cornerstone of classical peptide synthesis, chosen here for its stability and its clean, orthogonal removal via catalytic hydrogenation, which preserves other sensitive functionalities.[5] This guide emphasizes the rationale behind each step, providing a framework that is both educational and practically reproducible.

Core Principles of Peptidosulfonamide Synthesis

The synthetic strategy is centered on the nucleophilic attack of a primary or secondary amine onto an electrophilic sulfonyl chloride. Unlike standard peptide coupling which forms an amide bond via the activation of a carboxylic acid, sulfonamide bond formation is a direct and typically uncatalyzed condensation reaction.

The key challenges in this synthesis, which this protocol is designed to overcome, are:

-

Synthesis of the Amino Sulfonyl Chloride: This building block is often unstable and must be prepared and used with care.

-

Control of Chirality: Ensuring the stereochemical integrity of the participating amino acid derivatives throughout the reaction sequence.

-

Orthogonal Protection Strategy: Employing protecting groups (Z-group for the amine, methyl ester for the carboxylate) that can be removed sequentially without interfering with each other or the newly formed sulfonamide bond.

Overall Synthetic Workflow

The synthesis is approached in a logical, multi-step solution-phase process. This method provides excellent control over reaction conditions and facilitates straightforward purification of intermediates.

Caption: General workflow for the synthesis of a peptidosulfonamide.

Detailed Experimental Protocol

Safety Note: Always work in a well-ventilated fume hood. Sulfonyl chlorides are moisture-sensitive and corrosive. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Phase 1: Synthesis of 2-Aminoethanesulfonyl Chloride Hydrochloride

This phase describes a general method for creating the essential sulfonyl chloride building block from taurine.

-

Materials:

-

Taurine (2-aminoethanesulfonic acid)

-

Phosphorus pentachloride (PCl₅)

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas), suspend taurine (1.0 eq) in an excess of thionyl chloride (approx. 10-15 mL per gram of taurine).

-

Carefully add phosphorus pentachloride (PCl₅) (1.1 eq) portion-wise to the suspension at 0 °C. The reaction is exothermic and will evolve HCl gas.

-

After the addition is complete, slowly warm the mixture to reflux and maintain for 4-6 hours, or until the solution becomes clear.

-

Allow the mixture to cool to room temperature and then concentrate under reduced pressure to remove excess thionyl chloride.

-

The resulting crude oil/solid is triturated with anhydrous diethyl ether to precipitate the 2-aminoethanesulfonyl chloride hydrochloride salt as a solid.

-

Filter the solid under a blanket of dry nitrogen, wash with cold anhydrous diethyl ether, and dry under high vacuum. Store the product in a desiccator, as it is highly moisture-sensitive. This intermediate is typically used immediately in the next step.

-

Phase 2: Coupling of Z-L-Ala-OMe with Sulfonyl Chloride

This is the key bond-forming step to create the protected peptidosulfonamide.

-

Materials:

-

Z-L-Alanine methyl ester (Z-L-Ala-OMe)

-

2-Aminoethanesulfonyl chloride hydrochloride (from Phase 1)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve Z-L-Ala-OMe (1.0 eq) in anhydrous DCM in a flame-dried, nitrogen-flushed flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA (2.2 eq) to the solution. One equivalent is to neutralize the hydrochloride salt of the sulfonyl chloride, and the other is to act as the base for the coupling reaction.

-

In a separate flask, dissolve the 2-aminoethanesulfonyl chloride hydrochloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the Z-L-Ala-OMe solution at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight (12-16 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected peptidosulfonamide ester. This product can be purified by flash column chromatography on silica gel if necessary.

-

Phase 3: Sequential Deprotection

This phase removes the protecting groups to yield the final product.

-

Step 3A: Saponification of the Methyl Ester

-

Rationale: The ester is removed first under basic conditions. The Z-group is stable to these conditions.

-

Procedure:

-

Dissolve the protected peptidosulfonamide ester from Phase 2 in a mixture of THF and water (e.g., 3:1 v/v).

-

Cool to 0 °C and add Lithium hydroxide (LiOH) (1.5 eq) as an aqueous solution.

-

Stir at 0 °C to room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Acidify the mixture to pH ~3 with cold 1 M HCl.

-

Extract the product into ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and evaporate to yield the Z-protected peptidosulfonamide carboxylic acid.

-

-

-

Step 3B: Hydrogenolysis of the Z-Group

-

Rationale: The Z-group is removed via catalytic hydrogenation, which is a mild method that will not affect the sulfonamide or carboxylic acid moieties.[5]

-

Procedure:

-

Dissolve the Z-protected product from Step 3A in methanol (MeOH).

-

Add Palladium on carbon (10% Pd/C, ~10% by weight of the substrate).

-

Fit the flask with a hydrogen balloon and purge the system with H₂ gas.

-

Stir vigorously under a positive pressure of H₂ at room temperature for 4-8 hours.

-

Monitor the reaction by TLC or LC-MS. The product is more polar and the Z-group UV signature will disappear.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in air.

-

Wash the Celite® pad with additional MeOH.

-

Concentrate the filtrate under reduced pressure to yield the crude final product, H-L-Ala-peptidosulfonamide-COOH.

-

-

Phase 4: Purification and Characterization

-

Purification: The standard method for purifying the final peptide analogue is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][7]

-

System: C18-modified silica column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Method: A linear gradient from low %B to high %B is used to elute the product. Fractions are collected and analyzed by analytical HPLC or LC-MS.

-

Final Step: Pure fractions are pooled and lyophilized to yield the final product as a white, fluffy powder.

-

-

Characterization:

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product. Electrospray Ionization (ESI) is commonly used.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure, including the presence of the alanine methyl group and the disappearance of peaks corresponding to the Z and methyl ester protecting groups.

-

Data Summary and Troubleshooting

| Step | Reaction | Typical Time | Temperature | Typical Yield | Key Considerations |

| 1 | Sulfonyl Chloride Synthesis | 4-6 h | Reflux | 60-80% | Highly moisture-sensitive product. Use immediately. |

| 2 | Sulfonamide Coupling | 12-16 h | 0 °C to RT | 70-90% | Anhydrous conditions are critical for success. |

| 3A | Saponification | 2-4 h | 0 °C to RT | >90% | Avoid prolonged reaction times to prevent side reactions. |

| 3B | Z-Group Hydrogenolysis | 4-8 h | RT | >95% | Ensure efficient stirring for good catalyst contact. |

| 4 | RP-HPLC Purification | Variable | RT | 50-70% | Optimize gradient for best separation from impurities. |

Troubleshooting Guide:

-

Low Yield in Coupling Step: Ensure all reagents and solvents are completely anhydrous. Verify the quality of the sulfonyl chloride; it degrades upon exposure to moisture.

-

Incomplete Z-Group Deprotection: The catalyst may be poisoned or inactive. Use fresh Pd/C. In some cases, switching the solvent to ethanol or adding a small amount of acetic acid can improve results.

-

Multiple Peaks in HPLC: May indicate racemization or side products. For the coupling step, maintaining low temperatures can help minimize racemization. Ensure complete deprotection in the final steps.

References

-

ResearchGate. Scheme 3. Synthesis of peptidosulfonamides on Tentagel resin. Available at: [Link]

-

ResearchGate. Amino sulfonic acids, peptidosulfonamides and other related compounds. Available at: [Link]

-

Bioorganic & Medicinal Chemistry Letters. "Synthesis of cyclic peptidosulfonamides as scaffolds for MC4 pharmacophoric groups." Available at: [Link]

-

Aapptec Peptides. Coupling Reagents. Available at: [Link]

-

Molecules. "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?" Available at: [Link]

-

Aapptec Peptides. Amino Acid Sidechain Deprotection. Available at: [Link]

-

The Journal of Organic Chemistry. "Synthesis of Peptidosulfinamides and Peptidosulfonamides: Peptidomimetics Containing the Sulfinamide or Sulfonamide Transition-State Isostere." Available at: [Link]

-

Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]

-

Brieflands. "Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them." Available at: [Link]

-

Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis. Available at: [Link]

- Google Patents. Peptide synthesis with sulfonyl protecting groups.

-

ResearchGate. Scheme 7. Synthesis of α-substituted peptidosulfonamides via an epoxide. Available at: [Link]

-

Open Exploration Publishing. "Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides." Available at: [Link]

-

MDPI. "Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures." Available at: [Link]

-

PubMed. "Peptide transformation leading to peptide-peptidosulfonamide hybrids and oligo peptidosulfonamides." Available at: [Link]

-

Nature Communications. "Peptide-guided functionalization and macrocyclization of bioactive peptidosulfonamides by Pd(II)-catalyzed late-stage C–H activation." Available at: [Link]

-

ResearchGate. Synthesis of Novel Peptidosulfonamides Derived From Modified Oxazolidinones. Available at: [Link]

-

ResearchGate. Examples sulfonamide containing derivatives used for exploring its potential TS-character. Available at: [Link]

-

MDPI. "Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications." Available at: [Link]

-

ResearchGate. Isolation, Purification and Characterization of Antimicrobial Peptides Produced from Saccharomyces boulardii. Available at: [Link]

-

Gilson. The Role of Peptide Purification in Modern Drug Discovery Research. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Peptide transformation leading to peptide-peptidosulfonamide hybrids and oligo peptidosulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. bachem.com [bachem.com]

- 7. Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications [mdpi.com]

Catalytic hydrogenolysis of Z-group in sulfamoyl peptides

Application Note: Catalytic Hydrogenolysis of Z-Group in Sulfamoyl Peptides

Executive Summary

The removal of the Benzyloxycarbonyl (Z or Cbz) protecting group via catalytic hydrogenolysis is a cornerstone of peptide synthesis.[1] However, the presence of a sulfamoyl moiety (

This guide details three optimized protocols to overcome these barriers: Enhanced Catalytic Hydrogenation (using Pearlman’s Catalyst), Transfer Hydrogenation (using Ammonium Formate), and the specialized Liquid Ammonia Hydrogenolysis for recalcitrant cases.

Mechanistic Insight: The "Sulfamoyl Effect"

To successfully troubleshoot this reaction, one must understand the interaction between the substrate and the catalyst surface.

-

Competitive Adsorption: The sulfamoyl group possesses two sulfonyl oxygens and a nitrogen atom with lone pairs. These electron-rich sites can coordinate to the Pd surface, competing with the benzyl carbamate for active sites. While this interaction is reversible (unlike the irreversible poisoning by thiols), it significantly lowers the reaction rate (

). -

Solubility Barriers: Sulfamoyl peptides often exhibit poor solubility in standard hydrogenation solvents (MeOH, EtOH) due to strong intermolecular hydrogen bonding. If the substrate precipitates on the catalyst surface, the reaction halts.

-

Chemo-selectivity: The S-N bond of the sulfonamide is generally stable to standard hydrogenolysis conditions. However, harsh forcing conditions (high temperature + high pressure) can lead to trace S-N cleavage. The protocols below prioritize mild, highly active conditions to preserve the sulfonamide integrity.

Strategic Decision Matrix

Select the appropriate protocol based on your peptide's specific composition.

Figure 1: Decision tree for selecting the optimal deprotection strategy.

Detailed Protocols

Protocol A: Enhanced Catalytic Hydrogenation (Standard)

Best for: Soluble sulfamoyl peptides without other sulfur residues.

Standard Pd/C is often too slow for these substrates. We utilize Pearlman’s Catalyst (Pd(OH)

Materials:

-

Substrate (1.0 equiv)

-

20% Pd(OH)

on Carbon (Pearlman's Catalyst) – Wet support recommended to minimize ignition risk. -

Solvent: Methanol (MeOH) or 10:1 MeOH/DMF if solubility is poor.

-

Hydrogen gas (

).[1][2]

Procedure:

-

Dissolution: Dissolve the peptide in MeOH (approx. 10-20 mL per gram). If the solution is cloudy, add DMF dropwise until clear. Sonicate if necessary.

-

Catalyst Addition: Under an inert atmosphere (

or Ar), add 20% w/w of Pd(OH)-

Note: For sulfamoyl peptides, a higher catalyst loading (20-50% w/w) is often required compared to standard peptides (5-10%).

-

-

Hydrogenation:

-

Evacuate the flask and backfill with

three times.[1] -

Pressure: Apply 30–50 psi of

using a Parr shaker or hydrogenation apparatus. Balloon pressure (1 atm) is often insufficient to outcompete sulfamoyl adsorption.

-

-

Monitoring: Stir vigorously at Room Temperature (RT). Monitor by HPLC or TLC every 2 hours.

-

Endpoint: Disappearance of starting material.

-

-

Work-up: Filter through a Celite pad to remove the catalyst. Wash the pad with MeOH.[3] Concentrate the filtrate in vacuo.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best for: Sluggish reactions, "poisoned" systems, or when high-pressure equipment is unavailable.

This method uses Ammonium Formate as the hydrogen donor.[4] It is kinetically rapid and the excess donor helps desorb the product from the catalyst surface, preventing inhibition.

Materials:

-

Substrate (1.0 equiv)

-

10% Pd/C (Standard) or Pd Black.

-

Ammonium Formate (

).[4] -

Solvent: MeOH (dry).

Procedure:

-

Preparation: Dissolve the substrate in dry MeOH under

. -

Donor Addition: Add Ammonium Formate (5.0 – 10.0 equiv).

-

Catalyst Addition: Add 10% Pd/C (10-20% w/w).

-

Reaction: Stir gently. The reaction can be performed at RT, but mild heating (30–40°C) significantly accelerates Z-removal in sterically hindered sulfamoyl peptides.

-

Observation: Evolution of

gas confirms the reaction is proceeding.

-

-

Timeframe: Typically complete in 1–4 hours.

-

Work-up: Filter through Celite. The filtrate will contain excess ammonium formate.

-

Purification: Lyophilize directly (ammonium formate is volatile) or partition between EtOAc/Water if the peptide is hydrophobic.

-

Protocol C: Liquid Ammonia Hydrogenolysis (Advanced)

Best for: Peptides containing Met/Cys/Thioethers AND Sulfamoyl groups.

Standard hydrogenation fails for Met/Cys peptides because the sulfur lone pairs bind irreversibly to Pd. However, Liquid Ammonia acts as a competitive solvent that solvates the sulfur lone pairs, keeping the Pd surface active for Z-removal. This is not a Birch reduction (no Na metal is used); it is catalytic hydrogenation in a specialized solvent.

Materials:

Procedure:

-

Setup: Equip a 3-neck flask with a dry ice condenser and gas inlet. Cool to -78°C (Dry ice/acetone).

-

Solvent Collection: Condense anhydrous

into the flask (approx. 20-50 mL). -

Dissolution: Dissolve the peptide in the liquid

.-

Tip: If the peptide is not soluble, a co-solvent like Dimethylacetamide (DMA) can be added.

-

-

Catalyst: Add Pd Black (approx. 100 mg per gram of peptide).

-

Hydrogenation: Bubble

gas through the solution at reflux temperature of ammonia (-33°C) for 2–6 hours. -

Work-up:

-

Stop

flow. -

Allow

to evaporate (use a fume hood!). -

Dissolve the residue in water/MeOH and filter off the catalyst.

-

Lyophilize the filtrate.

-

Quantitative Data Summary

| Variable | Protocol A (High Pressure) | Protocol B (Transfer) | Protocol C (Liquid NH3) |

| Catalyst | 20% Pd(OH) | 10% Pd/C | Pd Black |

| H-Source | Ammonium Formate (10 eq) | ||

| Solvent | MeOH / DMF | MeOH | Liquid |

| Temp | 25°C | 25°C - 40°C | -33°C |

| Time | 6 - 24 Hours | 1 - 4 Hours | 2 - 6 Hours |

| Sulfur Tolerance | Low (Sulfamoyl only) | Medium | High (Met/Cys compatible) |

| Typical Yield | 85-95% | 90-98% | 80-90% |

References

-

Kuromizu, K., & Meienhofer, J. (1974). Removal of the N-benzyloxycarbonyl group from cysteine-containing peptides by catalytic hydrogenolysis in liquid ammonia, exemplified by a synthesis of oxytocin.[7] Journal of the American Chemical Society, 96(15), 4978–4981. Link

-

Anwer, M. K., & Spatola, A. F. (1980). Hydrogenolysis of N-benzyloxycarbonyl amino acid derivatives and peptides using ammonium formate and palladium on carbon.[6] Synthesis, 1980(11), 929-932. Link

-

Pearlman, W. M. (1967). Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts. Tetrahedron Letters, 8(17), 1663-1664. Link

- Mayer, J. P., et al. (2019). Solid-Phase Peptide Synthesis: Recent Advances and Applications. Chemical Reviews.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Applications of ammonium formate-catalytic transfer hydrogenation. Part V (1). Transfer hydrogenolysis of peptides containing p-chlorophenylalanine as a convenient method for preparation of deuterium labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Base-Promoted Stereoselective Hydrogenation of Ynamides with Sulfonyl Hydrazide to Give Z-Enamides [organic-chemistry.org]

- 6. Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

Troubleshooting & Optimization

Technical Support Center: Navigating Sulfamoyl Group Chemistry in Peptide Synthesis

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with sulfamoyl-containing peptides. The incorporation of sulfamoyl moieties (R-SO₂NH-R') into peptide structures is a powerful strategy for developing therapeutic candidates with enhanced biological activity, improved metabolic stability, and unique conformational properties. However, the reactivity of the sulfamoyl group can introduce specific challenges during solid-phase peptide synthesis (SPPS), leading to undesired side reactions that compromise yield and purity.

As Senior Application Scientists, we have compiled this guide based on field-proven insights and established chemical principles to help you anticipate, troubleshoot, and prevent these side reactions. This resource provides in-depth answers to common questions, practical troubleshooting strategies, and detailed protocols to ensure the success of your next synthesis.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational concepts and primary concerns associated with sulfamoyl group chemistry in the context of peptide coupling.

Q1: What is a sulfamoyl group, and what makes it a challenge during peptide synthesis?

A: A sulfamoyl group is a functional group with the general structure R-SO₂-NR'R''. In the context of peptides, it is often incorporated as part of a non-standard amino acid side chain (e.g., -CH₂-SO₂NH₂) or as a modification to the peptide backbone.

The primary challenge stems from the chemical nature of the sulfonamide bond. The protons on the sulfamoyl nitrogen are acidic (pKa ≈ 10), and the sulfur atom is highly electrophilic. This reactivity can lead to several complications during the standard "protection-deprotection-coupling" cycles of peptide synthesis[1]. During the coupling step, the reaction environment contains activated carboxylic acids, bases, and free amines, creating a competitive environment where the sulfamoyl group can participate in unintended reactions.

Q2: What are the most common side reactions involving an unprotected sulfamoyl group?

A: There are three primary side reactions to be vigilant about:

-

Unwanted Sulfonylation: The most prevalent issue is the reaction of a free amine on the growing peptide (e.g., the N-terminal amine after Fmoc deprotection or a lysine side chain) with an activated sulfamoyl-containing amino acid, leading to the formation of a stable, undesired sulfonamide linkage instead of a peptide bond. This acts as a permanent chain termination or branching event.

-

Intramolecular Cyclization: Depending on the structure of the amino acid, the sulfamoyl group can act as an internal nucleophile, leading to cyclization. For instance, an aspartic acid derivative with a sulfamoyl group on its side chain could be prone to aspartimide formation, a common side reaction in peptide synthesis[2].

-

Reaction with Coupling Reagents: The acidic N-H of the sulfonamide can react with carbodiimide-based coupling reagents, potentially leading to the formation of N-acylurea-type adducts or consuming the reagent, thereby reducing the efficiency of the desired peptide bond formation[3][4].

Q3: Is it always necessary to protect the sulfamoyl group?

A: While not universally required for every sequence, it is highly recommended. The decision depends on several factors, including the specific coupling reagents used, the position of the sulfamoyl-containing residue in the sequence, and the presence of other reactive residues[5][6]. For longer peptides or sequences known to be difficult, proactive protection of the sulfamoyl nitrogen is a robust strategy to prevent low yields and difficult purifications[7]. An orthogonal protecting group strategy is crucial for success[5][8].

Section 2: Troubleshooting Guide - Proactive Prevention & Problem Solving

This guide is formatted to help you identify a problem based on your analytical data (e.g., LC-MS) and implement a scientifically sound solution.

Problem: Mass spectrometry reveals a major byproduct with a mass corresponding to my peptide chain plus the mass of the sulfamoyl-amino acid, but without the amino acid backbone (indicating sulfonylation).

-

Symptom: You observe a significant peak in your LC-MS corresponding to [M_peptide + R-SO₂]. This indicates that the sulfamoyl group has been transferred to an amine on the peptide, terminating the sequence.

-

Root Cause: The N-terminal amine of the growing peptide is acting as a nucleophile and attacking the electrophilic sulfur of the activated sulfamoyl-containing amino acid. This competes directly with the desired attack on the activated carboxyl group.

-

Solution: Orthogonal Protection of the Sulfamoyl Nitrogen. The most effective solution is to mask the reactivity of the sulfamoyl nitrogen with a protecting group that is stable to the conditions of Fmoc deprotection (piperidine in DMF) but can be removed either during the final cleavage or selectively beforehand.

| Protecting Group | Abbreviation | Introduction Method | Stability | Cleavage Conditions | Key Advantages |